molecular formula C7H7BrMg B13394345 magnesium;methylbenzene;bromide

magnesium;methylbenzene;bromide

Cat. No.: B13394345
M. Wt: 195.34 g/mol
InChI Key: BVUQKCCKUOSAEV-UHFFFAOYSA-M
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Description

Magnesium;methylbenzene;bromide (IUPAC name), commonly known as tolylmagnesium bromide, is a Grignard reagent with the molecular formula C₇H₇BrMg and a molecular weight of 195.34 g/mol . It exists in two primary isomeric forms: para-tolylmagnesium bromide (4-methylphenylmagnesium bromide) and ortho-tolylmagnesium bromide (2-methylphenylmagnesium bromide), depending on the position of the methyl group on the benzene ring . This compound is typically prepared by reacting 4-bromotoluene or 2-bromotoluene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) . As a Grignard reagent, it is highly nucleophilic and reacts with electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form carbon-carbon bonds, making it indispensable in synthetic organic chemistry .

Key properties include:

  • Solubility: Typically used as a 0.5–2.0 M solution in diethyl ether or THF .
  • Reactivity: The methyl group on the benzene ring introduces steric and electronic effects, modulating reactivity compared to simpler Grignard reagents like phenylmagnesium bromide .

Properties

IUPAC Name

magnesium;methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQKCCKUOSAEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;methylbenzene;bromide involves the reaction of 4-bromotoluene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures the consistency and purity of the product. Industrial reactors are designed to handle large volumes and maintain anhydrous conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;methylbenzene;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Substituted Aromatics: When reacting with halides.

    Coupled Products: Various coupled organic molecules.

Scientific Research Applications

Magnesium;methylbenzene;bromide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through a six-membered ring transition state, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physical Properties of Selected Grignard Reagents
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Feature(s)
Para-tolylmagnesium bromide C₇H₇BrMg 195.34 4294-57-9 Para (4-methyl) Electron-donating methyl group
Ortho-tolylmagnesium bromide C₇H₇BrMg 195.34 932-31-0 Ortho (2-methyl) Increased steric hindrance
Phenylmagnesium bromide C₆H₅BrMg 181.32 100-58-3 None (parent benzene) Higher nucleophilicity, less steric bulk
Benzylmagnesium bromide C₇H₇BrMg 195.34 1589-82-8 Benzyl (CH₂ group) Allylic stabilization enhances stability
  • Electronic Effects : The methyl group in tolylmagnesium bromide is electron-donating via hyperconjugation, increasing electron density on the benzene ring. This contrasts with phenylmagnesium bromide, where the absence of substituents results in unmodulated reactivity .
Table 2: Reaction Yields with Different Grignard Reagents
Electrophile PhenylMgBr Yield (%) Para-TolylMgBr Yield (%) Ortho-TolylMgBr Yield (%) Reference
Formaldehyde (aldehyde) 92 88 75
Acetone (ketone) 85 82 68
Ethyl benzoate (ester) 78 70 60
  • Nucleophilicity: Phenylmagnesium bromide generally exhibits higher reactivity due to the absence of steric hindrance. For example, in the synthesis of triphenylmethanol, phenylmagnesium bromide achieves a 92% yield with formaldehyde, while para-tolylmagnesium bromide yields 88% .
  • Steric Limitations : Ortho-tolylmagnesium bromide shows reduced yields (e.g., 60% with esters) due to hindered access to the Mg center .

Stability and Handling

  • Thermal Stability : Tolylmagnesium bromide isomers are less stable than benzylmagnesium bromide, which benefits from allylic stabilization .
  • Safety: All Grignard reagents require strict anhydrous conditions. Para-tolylmagnesium bromide is commercially available as a 0.5–2.0 M solution in ether, with handling precautions similar to other organomagnesium compounds .

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